4-fluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-25-16-8-4-13(5-9-16)17-12-22-19(23-17)26-11-10-21-18(24)14-2-6-15(20)7-3-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKLXVCWZQWTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Alkylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KOH | EtOH | 25 | 58 |
| NaH | DMF | 0 | 49 |
| NaOH | H2O/THF | 25 | 53 |
Optimal yields were achieved using KOH in ethanol, minimizing side reactions such as disulfide formation.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with imidazole structures, including derivatives like 4-fluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, exhibit significant anticancer properties. A study evaluated similar imidazole derivatives against human colorectal carcinoma cell lines (HCT116), revealing promising results with IC₅₀ values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial efficacy. Studies have shown that derivatives of imidazole can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the thioether group is believed to enhance this activity by increasing lipophilicity, allowing better membrane penetration.
Antitubercular Activity
In vitro studies have demonstrated that related compounds exhibit activity against Mycobacterium tuberculosis. These findings suggest that modifications to the imidazole ring can lead to enhanced antitubercular properties, making these compounds candidates for further development in treating tuberculosis .
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of benzamide derivatives and evaluated their anticancer activities against HCT116 cells. Among these derivatives, one compound exhibited an IC₅₀ value of 4.53 µM, demonstrating superior potency compared to traditional chemotherapeutics . This indicates the potential of such compounds in cancer therapy.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of various imidazole derivatives. The study employed tube dilution techniques to assess minimum inhibitory concentrations (MICs) against several pathogens. Notably, some derivatives showed MIC values as low as 1.27 µM against resistant strains, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, while the benzamide moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Key Structural Features:
- Benzamide group : The 4-fluorobenzamide contributes to electronic effects and metabolic stability.
- Thioether linkage : Enhances conformational flexibility and sulfur-mediated interactions.
- Imidazole ring : The 5-(4-methoxyphenyl) substitution may influence π-π stacking and hydrogen bonding.
Synthetic routes for analogous compounds (e.g., ) typically involve nucleophilic substitution between thiol-containing imidazoles and halogenated acetamides/benzamides under basic conditions (e.g., K₂CO₃ in ethanol).
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:
Key Observations :
- Fluorine vs. Methoxy : Fluorine (electron-withdrawing) enhances binding to hydrophobic pockets, while methoxy (electron-donating) improves solubility.
- Thioether vs. Thione : Thioether linkages (as in the target compound) offer stability, whereas thione tautomers (e.g., triazole-thiones) exhibit dynamic reactivity.
- Heterocyclic Variations : Thiazole (Compound 9) and triazole () substituents modulate electronic properties and bioactivity.
Physicochemical and Spectral Properties
Table: Comparative Physicochemical Data
Analysis :
- The target compound’s higher molecular weight compared to triazole-thiones may reduce solubility but improve membrane permeability.
- IR data confirm the presence of critical functional groups (e.g., C=O, NH) across analogues, ensuring structural fidelity.
Biological Activity
4-fluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for 4-fluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is , with a molecular weight of 371.4 g/mol. The compound features a fluorine atom, a methoxyphenyl group, and an imidazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H18FN3O2S |
| Molecular Weight | 371.4 g/mol |
| CAS Number | 897455-04-8 |
| Appearance | Solid |
Anticancer Properties
Recent studies have indicated that benzamide derivatives, including compounds similar to 4-fluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, exhibit significant anticancer activity. For instance, a related compound demonstrated potent inhibition against RET kinase, which is implicated in various cancers . The presence of the imidazole ring has been associated with enhanced cytotoxic effects against cancer cell lines.
Case Study:
A preclinical study evaluated the efficacy of a related imidazole compound in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups, suggesting that modifications in the benzamide structure can lead to improved anticancer efficacy .
Antimicrobial Activity
Compounds containing thioether linkages, such as those found in this benzamide derivative, have shown promising antimicrobial properties. Research indicates that the presence of the methoxy group and the imidazole moiety contributes to increased activity against bacterial strains .
Case Study:
In vitro testing revealed that similar thiazole-bearing compounds exhibited activity comparable to standard antibiotics against Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds suggests that:
- Fluorine Substitution : The introduction of fluorine enhances lipophilicity and bioavailability.
- Methoxy Group : This substituent is crucial for increasing interaction with biological targets.
- Imidazole Ring : Essential for mediating biological activity through hydrogen bonding and pi-stacking interactions.
Q & A
Q. Example SAR Table :
| Substituent (R) | COX-2 IC₅₀ (µM) | LogP |
|---|---|---|
| 4-OCH₃ (parent) | 0.45 | 3.2 |
| 4-Cl | 0.78 | 3.8 |
| 4-F | 0.62 | 3.5 |
Basic: How is the compound’s stability assessed under experimental conditions?
Answer:
- Thermal Stability : DSC/TGA to determine decomposition temperatures (e.g., onset at ~200°C) .
- Solution Stability : Monitor degradation in PBS or DMSO via HPLC over 24–72 hours .
- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines .
Advanced: What methodologies address low yields in the thioether formation step?
Answer:
- Optimized Stoichiometry : Use 1.2 equivalents of 2-bromoethylamine to drive the SN2 reaction .
- Phase-Transfer Catalysis : Add TBAB to enhance reactivity in biphasic solvent systems .
- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes at 80°C .
Basic: What biological targets are hypothesized for this compound?
Answer:
- Enzyme Inhibition : Potential COX-2, EGFR kinase, or cytochrome P450 targets due to structural similarity to benzamide-imidazole derivatives .
- Antimicrobial Activity : Imidazole-thioether motifs are known to disrupt fungal ergosterol biosynthesis .
Advanced: How can in silico modeling guide the optimization of this compound’s pharmacokinetics?
Answer:
- ADMET Prediction : Tools like SwissADME predict bioavailability (e.g., %F = 65–70) and blood-brain barrier penetration (logBB < -1) .
- Metabolic Sites : CYP3A4-mediated demethylation of the methoxyphenyl group identified via MetaSite .
- Solubility Enhancement : Introduce polar groups (e.g., -OH) at the benzamide para-position to improve aqueous solubility .
Basic: How are impurities identified and quantified during synthesis?
Answer:
- LC-MS/MS : Detect byproducts (e.g., unreacted imidazole-thiol or dimerized species) .
- Spiking Experiments : Compare retention times with synthesized impurity standards .
- Limit Tests : Follow ICH Q3A guidelines for residual solvents (e.g., DMF < 880 ppm) .
Advanced: What strategies resolve discrepancies in biological activity data across studies?
Answer:
- Assay Standardization : Use reference inhibitors (e.g., celecoxib for COX-2) to calibrate activity .
- Cell Line Validation : Ensure consistent passage numbers and culture conditions in cytotoxicity assays .
- Meta-Analysis : Pool data from multiple studies using fixed-effects models to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
